
5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of a nitro group, a benzoic acid moiety, and a hexadecyldisulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid typically involves the introduction of the hexadecyldisulfanyl group to a nitrobenzoic acid derivative. One common method is the reaction of 2-nitrobenzoic acid with hexadecyldisulfide under specific conditions that facilitate the formation of the disulfide bond. The reaction may require the use of catalysts or specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzoic acid moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the disulfide bond can interact with thiol groups in proteins, potentially affecting their function. The benzoic acid moiety can also interact with various biological pathways, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzoic acid: Lacks the hexadecyldisulfanyl group, making it less hydrophobic.
Hexadecyldisulfide: Lacks the nitrobenzoic acid moiety, limiting its reactivity in certain chemical reactions.
5-(Hexadecyldisulfanyl)-benzoic acid: Lacks the nitro group, affecting its redox properties.
Uniqueness
5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
138824-15-4 |
|---|---|
Molekularformel |
C23H37NO4S2 |
Molekulargewicht |
455.7 g/mol |
IUPAC-Name |
5-(hexadecyldisulfanyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C23H37NO4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-30-20-16-17-22(24(27)28)21(19-20)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26) |
InChI-Schlüssel |
MDSOJAUPDGKNNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
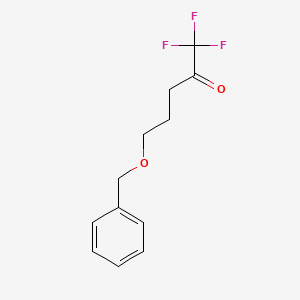
![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B14290722.png)
![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)
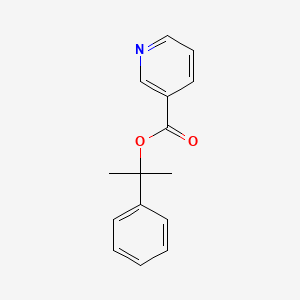
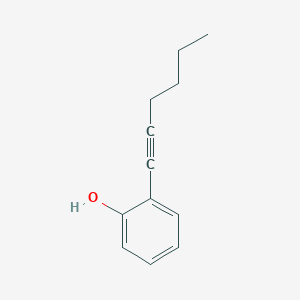
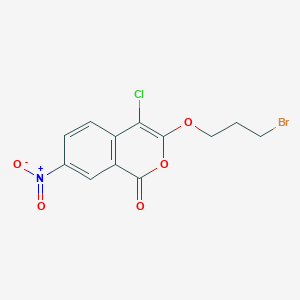

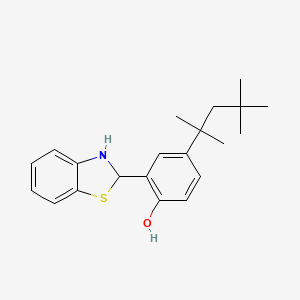

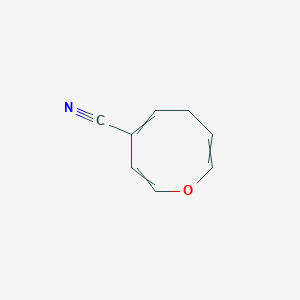
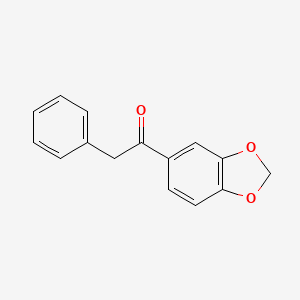

![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
